3,4,5-Tris(decyloxy)benzoyl chloride
Description
3,4,5-Tris(decyloxy)benzoyl chloride is a benzoyl chloride derivative featuring three decyloxy (C10H21O-) substituents at the 3, 4, and 5 positions of the aromatic ring. This compound is characterized by its long alkyl chains, which impart significant lipophilicity and influence its physical properties, reactivity, and applications. Its structural complexity makes it valuable in supramolecular chemistry and materials science, particularly in designing liquid crystals or amphiphilic polymers .
Properties
CAS No. |
122060-80-4 |
|---|---|
Molecular Formula |
C37H65ClO4 |
Molecular Weight |
609.4 g/mol |
IUPAC Name |
3,4,5-tris-decoxybenzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI Key |
VCLHVYIEFVUYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(decyloxy)benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate to form 3,4,5-Tris(decyloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to produce 3,4,5-Tris(decyloxy)benzoyl chloride.
Industrial Production Methods
Industrial production methods for 3,4,5-Tris(decyloxy)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 3,4,5-Tris(decyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Substituted Products: Formed from substitution reactions.
3,4,5-Tris(decyloxy)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,4,5-Tris(decyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-Tris(decyloxy)benzoyl group into molecules.
Biology: Used in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(decyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features of 3,4,5-tris(decyloxy)benzoyl chloride with related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3,4,5-Tris(decyloxy)benzoyl chloride | 3x C10H21O | C31H51ClO4 | ~563.2 (estimated) | High lipophilicity, potential mesogenicity |
| 3,4,5-Trimethoxybenzoyl chloride | 3x OCH3 | C10H11ClO4 | 230.64 | Electron-donating groups, moderate reactivity |
| 3,4,5-Trifluorobenzoyl chloride | 3x F | C7H2ClF3O | 194.54 | Electron-withdrawing groups, high reactivity |
| 4-(Trichloromethyl)benzoyl chloride | CCl3 at para position | C8H4Cl4O | 243.93 | High electrophilicity, industrial use |
Key Observations :
Physical and Thermal Properties
- Thermal Stability : Decyloxy chains enhance thermal stability compared to methoxy or chloro derivatives, as seen in tris(alkoxy)metal complexes (). For instance, palladium and platinum analogs with two alkoxy chains exhibit columnar phases, while gold analogs require additional hydrogen bonding .
- Luminescence : Tris(alkoxy)gold complexes emit at 497–528 nm (), suggesting that 3,4,5-tris(decyloxy)benzoyl chloride derivatives could exhibit similar photophysical properties if coordinated to metals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
